molecular formula C12H12O3S B12997216 5-Oxo-5-(4-thioformylphenyl)pentanoicacid

5-Oxo-5-(4-thioformylphenyl)pentanoicacid

Cat. No.: B12997216
M. Wt: 236.29 g/mol
InChI Key: FITDAGSLKMVJBV-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-thioformylphenyl)pentanoic acid is a chemical compound with the molecular formula C12H12O3S It is characterized by the presence of a thioformyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid typically involves the reaction of 4-thioformylbenzaldehyde with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-thioformylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Introduction of substituents such as bromine or nitro groups on the phenyl ring.

Scientific Research Applications

5-Oxo-5-(4-thioformylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The thioformyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(4-phenylphenyl)pentanoic acid
  • 5-Oxo-5-(4-methylphenyl)pentanoic acid
  • 5-Oxo-5-(4-chlorophenyl)pentanoic acid

Uniqueness

5-Oxo-5-(4-thioformylphenyl)pentanoic acid is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(4-methanethioylphenyl)-5-oxopentanoic acid

InChI

InChI=1S/C12H12O3S/c13-11(2-1-3-12(14)15)10-6-4-9(8-16)5-7-10/h4-8H,1-3H2,(H,14,15)

InChI Key

FITDAGSLKMVJBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=S)C(=O)CCCC(=O)O

Origin of Product

United States

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